molecular formula C14H26N4O11P2 B1669096 Citicoline CAS No. 987-78-0

Citicoline

Cat. No.: B1669096
CAS No.: 987-78-0
M. Wt: 488.32 g/mol
InChI Key: RZZPDXZPRHQOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citicoline, also known as cytidine diphosphate choline, is a naturally occurring compound found in the cells of human and animal tissues, particularly in the organs. It serves as an intermediate in the generation of phosphatidylcholine from choline, a crucial biochemical process in cell membranes. This compound is widely recognized for its potential cognitive benefits and is available as a dietary supplement in many countries .

Mechanism of Action

Target of Action

Citicoline, also known as cytidine diphosphate-choline (CDP-choline), is an intermediate in the generation of phosphatidylcholine from choline . It primarily targets the brain cells where it plays a crucial role in the synthesis of phospholipids . It is naturally occurring in the cells of human and animal tissue, particularly in the organs .

Mode of Action

This compound interacts with its targets by undergoing hydrolysis and dephosphorylation to yield cytidine and choline . These components then enter the brain separately and are used to resynthesize CDP-choline inside brain cells . This compound may enhance cellular communication by increasing levels of neurotransmitters . The choline component of this compound is used to create acetylcholine, which is a neurotransmitter in the human brain .

Biochemical Pathways

This compound is involved in the CDP-choline pathway, a common biochemical process in cell membranes . This pathway includes the enzymes cytidine kinase (CK), choline phosphate cytidilyltransferase (CCT), and CDP-choline:1,2-diacylglycerol choline phosphotransferase (CPT) . This compound increases the synthesis of phosphatidylcholine, the primary neuronal phospholipid, and enhances the production of acetylcholine .

Pharmacokinetics

This compound is water-soluble, with more than 90% oral bioavailability . Plasma levels of this compound peak one hour after oral ingestion, and a majority of the this compound is excreted as CO2 in respiration, with the remaining this compound being excreted through urine .

Result of Action

This compound has neuroprotective effects due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity . It also increases the length and branch points of dendrites, increasing the overall surface area occupied by neurons, which leads to an increased efficiency of sensory information processing .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound fosters an environment conducive to neuroplasticity, the brain’s remarkable capacity to adapt and reorganize in response to experiences and environmental stimuli . This suggests that the efficacy and stability of this compound’s action can be influenced by the individual’s environment and experiences .

Safety and Hazards

Citicoline is possibly safe when used for up to 12 weeks . Side effects might include stomach pain, back pain, blurred vision, constipation, and headache . When applied in the eye, this compound 2% eye drops are possibly safe when used for up to 3 years .

Future Directions

Citicoline has a wide range of effects and could be an essential substance in the treatment of many neurological diseases . Its positive impact on learning and cognitive functions among the healthy population is also worth noting . Future research directions include exploring this compound’s role in mental health, depression treatment, schizophrenia support, and eye health .

Biochemical Analysis

Biochemical Properties

Citicoline serves as a choline donor in the metabolic pathways for the biosynthesis of acetylcholine and neuronal membrane phospholipids, chiefly phosphatidylcholine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reformed into this compound by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by enhancing brain metabolism and increasing neurotransmitter levels in the central nervous system . It also increases glutamate uptake by increasing the expression of EAAT2, a glutamate transporter, in rat astrocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It increases phosphatidylcholine synthesis and modulates some kinases and sirtuin-1 . It also prevents the loss of cardiolipin, an exclusive inner mitochondrial phospholipid enriched with unsaturated fatty acids, which is essential for mitochondrial electron transport .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have neuroprotective properties due to its preservation of cardiolipin and sphingomyelin, preservation of arachidonic acid content of phosphatidylcholine and phosphatidylethanolamine, partial restoration of phosphatidylcholine levels, and stimulation of glutathione synthesis and glutathione reductase activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has shown therapeutic effects at several stages of the ischemic cascade in acute ischemic stroke and has demonstrated efficiency in a multiplicity of animal models of acute stroke .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the generation of phosphatidylcholine from choline, a common biochemical process in cell membranes .

Transport and Distribution

This compound and its components, choline and cytidine, are readily absorbed in the gastrointestinal tract and easily cross the blood-brain barrier . Once these cross the blood-brain barrier, they are used to resynthesize this compound inside brain cells .

Subcellular Localization

The subcellular localization of this compound is crucial to its activity or function. It is naturally occurring in the cells of human and animal tissue, in particular the organs

Preparation Methods

Synthetic Routes and Reaction Conditions: Citicoline can be synthesized through various methods, including microbial fermentation, organic chemical synthesis, and enzymatic synthesis.

    Microbial Fermentation: This method involves using microorganisms such as brewer’s yeast mud for biosynthesis.

    Organic Chemical Synthesis: This method uses cytosine-5′-diphosphate and ethyleneimine to generate cytosine-5′-diphosphate aminoethyl ester, which is then methylated with methyl iodide.

    Enzymatic Synthesis: This method involves the reaction of cytosine-5′-diphosphate and phosphocholine ester condensation.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis method due to its efficiency and cost-effectiveness. The process includes the enzymatic synthesis followed by extraction and purification to obtain high-purity this compound .

Properties

{ "Design of the Synthesis Pathway": "Citicoline can be synthesized through a multi-step process starting from cytidine and choline chloride.", "Starting Materials": [ "Cytidine", "Choline chloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Cytidine is reacted with sodium hydroxide to form cytidine monophosphate (CMP).", "Step 2: CMP is then reacted with choline chloride in the presence of hydrochloric acid to form citicoline.", "Step 3: Citicoline is purified by recrystallization from methanol.", "Step 4: The purified citicoline is then acetylated with acetic anhydride and sodium acetate in acetic acid to form acetyl citicoline.", "Step 5: Acetyl citicoline is then hydrolyzed with water to form citicoline." ] }

CAS No.

987-78-0

Molecular Formula

C14H26N4O11P2

Molecular Weight

488.32 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)

InChI Key

RZZPDXZPRHQOCG-UHFFFAOYSA-N

Isomeric SMILES

[H+].C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Appearance

Solid powder

33818-15-4
987-78-0

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5'-Diphosphocholine, Cytidine
CDP Choline
Choline, CDP
Choline, Cytidine Diphosphate
Cidifos
Citicholine
Citicoline
Cyticholine
Cytidine 5' Diphosphocholine
Cytidine 5'-Diphosphocholine
Cytidine Diphosphate Choline
Diphosphate Choline, Cytidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citicoline
Reactant of Route 2
Reactant of Route 2
Citicoline
Reactant of Route 3
Citicoline
Reactant of Route 4
Citicoline
Reactant of Route 5
Citicoline
Reactant of Route 6
Citicoline
Customer
Q & A

Q1: What is cytidine-5-diphosphocholine (citicoline) and what is its primary role in the body?

A: Cytidine-5-diphosphocholine (this compound) is a naturally occurring endogenous nucleoside that serves as an essential intermediate in the biosynthesis of phosphatidylcholine, a crucial component of cell membranes, particularly in the brain. []

Q2: How does this compound exert its neuroprotective effects?

A: this compound's neuroprotective effects are attributed to several mechanisms. It acts as a choline donor for acetylcholine synthesis, aids in membrane repair by accelerating phospholipid resynthesis, stabilizes cell membranes, and reduces free radical generation. [] These actions collectively contribute to its neuroprotective properties.

Q3: What are the downstream effects of this compound administration in the context of cerebral ischemia?

A: Following cerebral ischemia, this compound has been shown to attenuate the release of arachidonic acid (ArAc) and reduce the loss of essential membrane components like phosphatidylcholine, cardiolipin, and sphingomyelin. [] This protective effect is thought to be mediated by its influence on phospholipase A2 (PLA2) activity.

Q4: Can this compound influence the levels of antioxidants in the brain?

A: Yes, this compound has been shown to significantly increase glutathione levels in the brain following transient cerebral ischemia, contributing to its antioxidant and neuroprotective effects. []

Q5: Does this compound affect angiogenesis, and if so, what is the underlying mechanism?

A: this compound has been shown to possess pro-angiogenic properties, specifically promoting the formation of new blood vessels from pre-existing capillaries. [] Research suggests that this effect is mediated through the HER2 signaling pathway, as blocking HER2 inhibits this compound-induced endothelial tube formation in human brain microvessel endothelial cells (HBMECs). []

Q6: How does this compound interact with the HER2 signaling pathway to promote angiogenesis?

A: Studies utilizing phospho-protein screening arrays have revealed that this compound treatment leads to an overexpression of HER2 in HBMECs. [] Blocking HER2 with a specific inhibitor (GW2974) completely abolished the tube-like structure formation induced by this compound in these cells. [] This suggests that this compound directly stimulates the HER2 pathway, promoting angiogenesis.

Q7: Does this compound show any mitogenic or chemotactic effects on endothelial cells?

A: Research suggests that while this compound promotes angiogenesis, it does not appear to have direct mitogenic or chemotactic effects on human brain microvessel endothelial cells (HBMECs). []

Q8: Beyond angiogenesis, what other beneficial effects does this compound exhibit on endothelial cells after stroke?

A: this compound demonstrates a protective effect against apoptosis in endothelial cells. [] It has been shown to decrease the expression of active caspase-3 and histone H2B (Ser14), both markers of apoptosis, in HBMECs. [] This suggests that this compound helps in maintaining endothelial cell viability post-stroke.

Q9: How does this compound impact cell survival pathways in endothelial cells exposed to hypoxic conditions?

A: this compound treatment in HBMECs exposed to hypoxia has been shown to decrease the expression of pro-apoptotic genes like BNIP3, BNIP3L, caspases 4, 8 and 9, CIDEB, DFFA, LTBR, TP53BP2, TRADD, and TRAF3. [] Conversely, it was found to induce the expression of anti-apoptotic genes including NAIP, NOD1, TNFRSF25, and TP53. [] These findings indicate a multi-faceted approach by this compound in enhancing cell survival under hypoxic stress.

Q10: Can this compound be beneficial in treating methanol intoxication, and what is the evidence?

A: Studies in rat models of methanol intoxication suggest that this compound might be beneficial in mitigating retinal damage. [] this compound treatment increased retinal ganglion cell (RGC) density, reduced ganglion layer edema, upregulated the anti-apoptotic protein bcl-2, and downregulated the pro-apoptotic protein caspase-3. [] These findings point towards a potential protective role of this compound in ocular methanol intoxication.

Q11: How does this compound affect retinal ganglion cell density in ethambutol optic neuropathy (EON)?

A: Research indicates that this compound may help preserve retinal neuron cells in EON. In rat models of EON, this compound administration led to a higher RGC density compared to those that didn't receive the drug. []

Q12: What is the impact of this compound on retinal dopamine levels and myopia progression?

A: this compound has been found to retard myopia progression in guinea pigs following form deprivation, a model for myopia development. This protective effect is attributed to an increase in retinal dopamine levels. []

Q13: What is the role of this compound in phospholipid metabolism?

A: this compound is a vital intermediary in the synthesis of phosphatidylcholine, a critical phospholipid for cell membrane integrity and function. [, ]

Q14: How does this compound interact with neurotransmitter systems?

A: this compound influences several neurotransmitter systems. It serves as a choline source for acetylcholine synthesis, and research suggests that it may also influence dopamine and glutamate neurotransmitter systems. [, ]

Q15: What are the potential benefits of this compound in the context of addiction?

A: Preliminary research suggests that this compound may have beneficial effects in managing addictive disorders. Studies indicate a possible role in reducing craving and cocaine use, and potential benefits for alcohol and cannabis dependence. []

Q16: Is there evidence to suggest that this compound can improve cognitive function in individuals with traumatic brain injury (TBI)?

A: While preclinical studies and some smaller clinical trials showed promise, a large phase 3 clinical trial (COBRIT) did not find significant improvement in functional and cognitive status among TBI patients treated with this compound compared to placebo. []

Q17: How does this compound compare to placebo in improving outcomes for patients with acute ischemic stroke?

A: While some clinical trials have shown potential benefits, a systematic review of randomized controlled trials concluded that there may be little to no difference between this compound and placebo in terms of all-cause mortality, disability, severe adverse events, functional recovery, and neurological function in acute ischemic stroke patients. []

Q18: Does this compound administration influence the levels of circulating endothelial progenitor cells (EPCs) in acute ischemic stroke patients?

A: Yes, studies have shown that this compound treatment, particularly in combination with recombinant tissue-plasminogen activator (rt-PA), leads to a significant increase in circulating EPCs in patients with acute ischemic stroke. []

Q19: Does this compound offer any protective effects against lead-induced neurotoxicity?

A: In vitro studies using PC12 cells, a neuronal cell line, have shown that this compound can protect against lead-induced oxidative injury and apoptosis. [] this compound treatment was found to decrease lipid peroxidation, increase total thiol groups and total antioxidant power, and regulate the expression of apoptosis-related proteins like Bax, Bcl-2, and caspase-3. []

Q20: Can this compound attenuate memory impairment in diabetic models?

A: Research suggests that this compound, alone and in combination with benfotiamine, can improve memory performance in mouse models of streptozotocin-induced diabetic cognitive impairment. []

Q21: Are there any studies evaluating the combined effects of this compound and other neuroprotective agents in stroke models?

A: Yes, research has explored the synergistic effects of combining this compound with other agents in experimental stroke models. For instance, a study demonstrated that a combination of low-dose basic fibroblast growth factor (bFGF) and this compound provided greater neuroprotection than either agent alone in rats with temporary focal cerebral ischemia. []

Q22: What are the observed effects of combining this compound with magnesium sulfate in experimental stroke models?

A: A study in rats subjected to transient focal cerebral ischemia found that co-administration of this compound and magnesium sulfate resulted in a significant reduction in infarct size, caspase-3 expression, and apoptotic cell numbers compared to either drug alone, suggesting a synergistic neuroprotective effect. []

Q23: Has the combination of this compound and nimodipine been investigated for neuroprotection in stroke?

A: Research has shown that the combination of nimodipine and this compound exerts a synergistic neuroprotective effect in a rat model of focal cerebral ischemia-reperfusion injury, surpassing the efficacy of either drug alone. []

Q24: Is this compound used in fixed-dose combinations with other drugs, and what are the potential benefits?

A: Yes, this compound is commercially available in fixed-dose combinations with other drugs like piracetam. This particular combination is prescribed for various conditions, including memory enhancement, cognitive disorders, Parkinsonism, and Alzheimer's disease. [] The combination aims to harness the potential synergistic effects of both drugs on cognitive function and neuroprotection.

Q25: Are there any studies suggesting a potential role for this compound in glaucoma management?

A: While research is ongoing, some studies propose a possible benefit of this compound in glaucoma. One study indicated that this compound eye drops were able to reach the vitreous humor, suggesting a potential route for direct drug delivery to the eye. []

Q26: What are the documented adverse effects associated with this compound use in clinical trials?

A: this compound has demonstrated a favorable safety profile in clinical trials. A systematic review reported that serious or non-serious adverse events were poorly reported in the included trials, and harms may have been underestimated. [] Generally, this compound is well-tolerated, and no serious side effects have been consistently reported in clinical trials. [, , , ]

Q27: What are the recommended dosages of this compound based on clinical trial data?

A: Effective dosages of this compound used in clinical trials range from 500 mg to 2,000 mg per day, administered either orally or intravenously. [, , , , , ]

Q28: What are the pharmacokinetic properties of this compound?

A: this compound exhibits favorable pharmacokinetic properties, including good absorption, high bioavailability with oral dosing, and efficient crossing of the blood-brain barrier. [, ]

Q29: How is this compound metabolized in the body?

A: Following administration, this compound is primarily metabolized in the gut wall and liver, breaking down into cytidine and choline, which are then distributed throughout the body. [, ]

Q30: What is the historical context of this compound use in medicine?

A: this compound has been used clinically for several decades, initially investigated and approved for use in stroke treatment in some countries. [] Its use has since expanded to other neurological disorders and cognitive impairments, with ongoing research exploring its full therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.